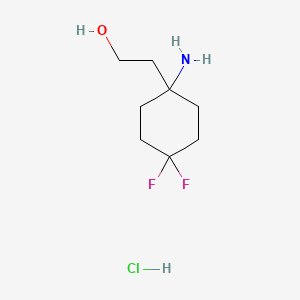
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a derivative of cyclohexane, featuring both amino and hydroxyl functional groups, along with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms.
Amination: The fluorinated cyclohexane is then subjected to amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorine atoms can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
- (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
2-(1-Amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, along with the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
属性
分子式 |
C8H16ClF2NO |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
2-(1-amino-4,4-difluorocyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-7(11,2-4-8)5-6-12;/h12H,1-6,11H2;1H |
InChI 键 |
MEDJFDFWFQABCN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(CCO)N)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
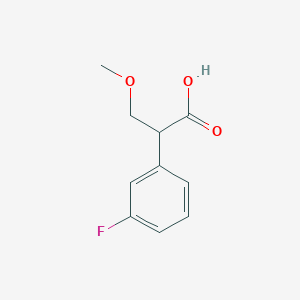

![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
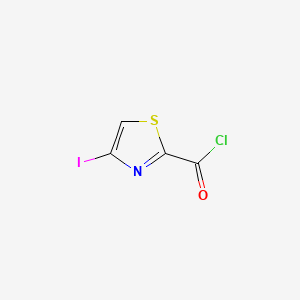
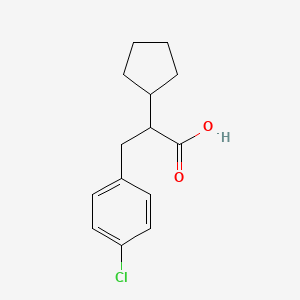
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)

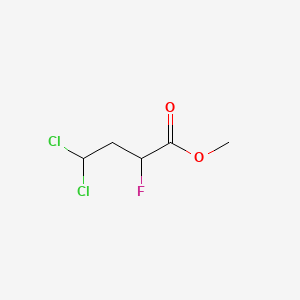
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
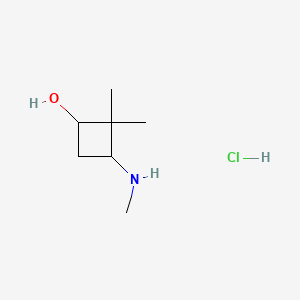
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
